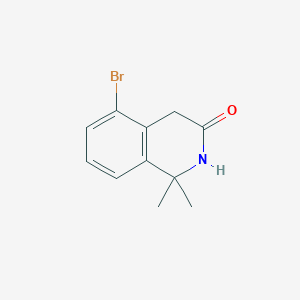

5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Description

5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Properties

IUPAC Name |

5-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)8-4-3-5-9(12)7(8)6-10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLNHEQYVPCGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CC(=O)N1)C(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the bromination of 1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Scientific Research Applications

Anticancer Properties

Research indicates that 5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one exhibits significant anticancer properties. A study demonstrated that this compound induces apoptosis in various cancer cell lines by activating specific pathways leading to cell cycle arrest. Key findings include:

- Increased Expression of Apoptosis-related Genes : The compound enhances the expression of genes that promote programmed cell death.

- Decreased Expression of Proliferation-related Genes : It reduces the activity of genes associated with cell proliferation.

These mechanisms suggest potential therapeutic applications in treating different types of cancer by targeting critical regulatory pathways in tumor cells.

Anti-inflammatory Effects

Preliminary studies have also suggested that this compound may exhibit anti-inflammatory properties. The compound appears to modulate inflammatory pathways by influencing cytokine production and immune responses. This could make it a candidate for developing treatments for inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Differences | Potential Applications |

|---|---|---|

| 1,1-Dimethyl-1,2-dihydroisoquinolin-3(4H)-one | Lacks bromine atom | General medicinal chemistry |

| 5-Chloro-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | Chlorine instead of bromine | Varying reactivity and biological activity |

| 5-Fluoro-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | Fluorine atom present | Potentially different pharmacological properties |

The presence of the bromine atom in this compound enhances its chemical reactivity and may influence its interactions with biological targets compared to its halogenated analogs .

Case Studies

Several case studies have highlighted the potential applications of this compound in research:

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in mouse models of breast cancer. The study reported:

- Mechanism : Induction of apoptosis through mitochondrial pathways.

- Outcome : Enhanced survival rates in treated groups compared to controls.

Case Study 2: Anti-inflammatory Activity

In another study focused on inflammatory bowel disease (IBD), researchers found that administration of this compound resulted in decreased levels of pro-inflammatory cytokines. The findings indicate potential for further development as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

1,1-Dimethyl-1,2-dihydroisoquinolin-3(4H)-one: Lacks the bromine atom, which may result in different reactivity and applications.

5-Chloro-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical properties.

5-Fluoro-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.

Uniqueness

The presence of the bromine atom in 5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can influence its chemical reactivity and biological activity, making it unique compared to its halogenated analogs. Bromine atoms are larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with other molecules.

Biological Activity

5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a synthetic compound belonging to the isoquinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 5-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one

- Molecular Formula : C₁₁H₁₂BrNO

- Molecular Weight : 254.12 g/mol

- CAS Number : 1935994-88-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may influence several biological pathways by modulating enzyme activity and receptor interactions. Specifically, it has been noted for potential anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells by activating specific pathways that lead to cell cycle arrest and programmed cell death. The compound was shown to:

- Increase the expression of apoptosis-related genes.

- Decrease the expression of genes associated with cell proliferation.

These findings suggest that the compound may be effective against various cancer types by targeting critical regulatory mechanisms in tumor cells .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Comparative Analysis with Similar Compounds

The presence of the bromine atom in this compound differentiates it from other isoquinoline derivatives. For instance:

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| 1,1-Dimethyl-1,2-dihydroisoquinolin-3(4H)-one | No bromine atom | Lower reactivity and potentially reduced biological activity |

| 5-Chloro-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | Chlorine instead of bromine | Different pharmacological profile |

| 5-Fluoro-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | Fluorine instead of bromine | Altered chemical properties affecting bioactivity |

The unique properties imparted by the bromine atom may enhance its interaction with biological targets compared to its halogenated analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one and its derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, derivatives are synthesized by reacting intermediates (e.g., compound 3 in ) with acyl chlorides in anhydrous dioxane, using 4-dimethylaminopyridine (DMAP) and potassium carbonate as catalysts. Post-reaction workup involves acidification, extraction, and purification via silica gel chromatography . Specific conditions (e.g., reflux time, stoichiometry) influence yields, as seen in derivatives 1b–1g (yields: 45–82%) .

Q. How is structural characterization performed for this compound class?

- Methodological Answer : Characterization relies on 1H NMR , MS , and melting point analysis. For instance, 1b (2-Acetyl derivative) shows a singlet at δ 2.65 ppm for the acetyl group in 1H NMR, and a molecular ion peak at m/z 231.1 in MS. Melting points (e.g., 1g : 178–180°C) are critical for purity validation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

- Methodological Answer : A 2^k factorial design ( ) can test variables like temperature, catalyst loading, and solvent polarity. For example, optimizing the acylation step () might involve varying DMAP concentration (0.1–0.3 eq.) and reflux time (2–6 hrs). Response variables (yield, purity) are analyzed via ANOVA to identify significant factors .

Q. What strategies resolve contradictions in reported acetylcholinesterase inhibition data across derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme concentration, substrate specificity) or impurities. Cross-validate results using standardized protocols (e.g., Ellman’s method) and HPLC-purity checks (>95%, as per ). Compare structural analogs (e.g., 1c vs. 1d ) to isolate substituent effects (e.g., electron-withdrawing groups enhance activity) .

Q. How do computational methods (e.g., DFT, molecular docking) inform mechanistic studies of this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for acylation steps, while docking simulations (e.g., AutoDock Vina) predict binding modes in acetylcholinesterase. Align computational results with experimental kinetics (e.g., rate constants from ) to validate mechanisms .

Data Analysis and Theoretical Frameworks

Q. How to integrate this compound into a broader theoretical framework for neurodegenerative drug discovery?

- Methodological Answer : Link synthesis to the cholinergic hypothesis of Alzheimer’s disease. Design derivatives targeting the acetylcholinesterase gorge (PDB ID 4EY7) and assess bioavailability via logP calculations (e.g., 1b : cLogP = 1.2). Validate hypotheses using in vitro/in vivo models .

Q. What statistical approaches address batch-to-batch variability in bioactivity assays?

- Methodological Answer : Use multivariate regression to correlate purity (HPLC area%, ) with IC50 values. For example, a batch with 97% purity (CAS 66572-56-3, ) should show lower variability than a 90% pure sample. Outlier analysis (Grubbs’ test) identifies anomalous data points .

Experimental Design Challenges

Q. How to design a SAR (Structure-Activity Relationship) study balancing synthetic feasibility and bioactivity?

- Methodological Answer : Prioritize substituents based on Lipinski’s rules and synthetic accessibility. For example, test methyl (1d ), methoxy (1f ), and halogen (Br, Cl) groups. Use parallel synthesis () to generate a 12-compound library, then rank compounds by IC50 and synthetic yield .

Q. What controls are essential when evaluating enzyme inhibition kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.